molecular formula C22H24N2O2 B11627468 Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11627468
M. Wt: 348.4 g/mol
InChI Key: XLTAITUSJGAVTC-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dimethylphenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and applications.

    Tetrahydroquinolines: Reduced forms of quinoline with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C22H24N2O2/c1-6-26-22(25)18-12-23-20-16(5)10-14(3)11-17(20)21(18)24-19-8-7-13(2)9-15(19)4/h7-12H,6H2,1-5H3,(H,23,24)

InChI Key

XLTAITUSJGAVTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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